4-Bromo-3,5,8-trichloroquinoline
Description
4-Bromo-3,5,8-trichloroquinoline is a halogenated quinoline derivative characterized by bromine at position 4 and chlorine atoms at positions 3, 5, and 8. These compounds are primarily used as intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and halogen substitution patterns, which facilitate further functionalization .
Properties
CAS No. |
1210972-15-8 |
|---|---|
Molecular Formula |
C9H3BrCl3N |
Molecular Weight |
311.384 |
IUPAC Name |
4-bromo-3,5,8-trichloroquinoline |
InChI |
InChI=1S/C9H3BrCl3N/c10-8-6(13)3-14-9-5(12)2-1-4(11)7(8)9/h1-3H |
InChI Key |
UHFOIJBPRKYRMO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1Cl)C(=C(C=N2)Cl)Br)Cl |
Synonyms |
4-Bromo-3,5,8-trichloroquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 4-bromo-3,5,8-trichloroquinoline (inferred) with its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | XLogP3 | Substituent Positions (Cl/Br) |
|---|---|---|---|---|---|
| This compound* | N/A | C₉H₃BrCl₃N | ~311.39 | ~4.8† | 3, 5, 8 (Cl); 4 (Br) |
| 4-Bromo-3,7,8-trichloroquinoline | 1211397-23-7 | C₉H₃BrCl₃N | 311.39 | 4.8 | 3, 7, 8 (Cl); 4 (Br) |
| 4-Bromo-5,8-dichloroquinoline | 1070879-38-7 | C₉H₄BrCl₂N | 277.94 | N/A | 5, 8 (Cl); 4 (Br) |
| 4-Bromo-3-chloroquinoline | 1209339-16-1 | C₉H₅BrClN | 242.50 | N/A | 3 (Cl); 4 (Br) |
*Inferred properties based on positional analogs. †Estimated using 4-Bromo-3,7,8-trichloroquinoline as a reference .
Key Observations:
- Substituent Position Effects: The trichloro derivatives (3,5,8- vs. 3,7,8-) exhibit similar molecular weights and XLogP3 values (~4.8), suggesting comparable lipophilicity. However, chlorine at position 5 (vs. The dichloro analog (5,8-Cl) has a lower molecular weight and likely reduced steric hindrance compared to trichloro derivatives, making it more suitable for reactions requiring moderate steric environments . The mono-chloro compound (3-Cl) has significantly lower molecular weight and lipophilicity, limiting its utility in hydrophobic drug design but offering advantages in aqueous-phase reactions .
Reactivity Trends:
- Trichloro Derivatives: Higher halogen density increases electrophilicity, enhancing reactivity in SNAr reactions. Position 3-Cl in this compound may act as a preferential leaving group compared to 5-Cl or 8-Cl due to resonance effects .
- Dichloro vs. Mono-Chloro: Reduced halogenation decreases oxidative stability but improves solubility in polar solvents .
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